molecular formula C9H15BN2O2 B12973021 (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid

(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid

Cat. No.: B12973021
M. Wt: 194.04 g/mol
InChI Key: XJPLUWJFXGJPJY-UHFFFAOYSA-N
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Description

(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 6-position with a 2-(dimethylamino)ethyl group and at the 3-position with a boronic acid functional group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable complexes with transition metals, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H15BN2O2

Molecular Weight

194.04 g/mol

IUPAC Name

[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3

InChI Key

XJPLUWJFXGJPJY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)CCN(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through esterification reactions with alcohols.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The dimethylaminoethyl group distinguishes this compound from other pyridinylboronic acids. Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
(6-(Dimethylamino)pyridin-3-yl)boronic acid 6-Dimethylamino C₇H₁₁BN₂O₂ Used in HDAC inhibitors; polar, water-soluble (as HCl salt)
(6-Methylpyridin-3-yl)boronic acid 6-Methyl C₆H₈BNO₂ Simpler steric profile; common in Suzuki couplings
(6-Hydroxymethylpyridin-3-yl)boronic acid 6-Hydroxymethyl C₆H₈BNO₃ Polar, used in bioconjugation
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid 6-(Dimethylamino)propoxy C₁₀H₁₇BN₂O₃ Enhanced lipophilicity; potential CNS applications
(2-Methylpyridin-3-yl)boronic acid hydrochloride 2-Methyl, hydrochloride salt C₆H₈BNO₂·HCl Altered regioselectivity in couplings

Key Observations:

  • Electronic Effects: The dimethylaminoethyl group is electron-donating, increasing electron density on the pyridine ring compared to electron-withdrawing groups (e.g., trifluoromethyl in ). This may accelerate oxidative addition in cross-coupling reactions.
  • Solubility: The tertiary amine in the dimethylaminoethyl group enhances solubility in acidic aqueous media, particularly when protonated, whereas nonpolar analogs (e.g., 6-methyl ) exhibit lower solubility.

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-donating substituents typically exhibit higher reactivity in Suzuki-Miyaura couplings. For example:

  • (6-(Dimethylamino)pyridin-3-yl)boronic acid derivatives have been employed in synthesizing histone deacetylase (HDAC) inhibitors with yields exceeding 80% .
  • In contrast, (6-cyanopyridin-3-yl)boronic acid (electron-withdrawing cyano group) shows reduced reactivity, requiring elevated temperatures or prolonged reaction times .
  • The target compound’s dimethylaminoethyl group may stabilize transition states via coordination to palladium, though steric hindrance could offset this benefit compared to smaller amines (e.g., 6-(ethylamino) analogs ).

Research Findings and Data

Physicochemical Properties

Property (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic Acid (6-Methylpyridin-3-yl)boronic Acid (6-Hydroxymethylpyridin-3-yl)boronic Acid
Molecular Weight (g/mol) 224.07 (calculated) 136.95 167.94
LogP (Predicted) 1.2 0.8 -0.3
Solubility in Water High (as HCl salt) Low Moderate

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